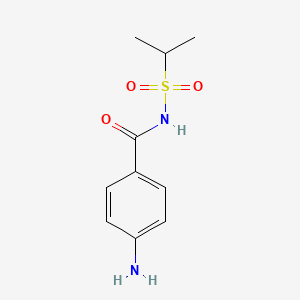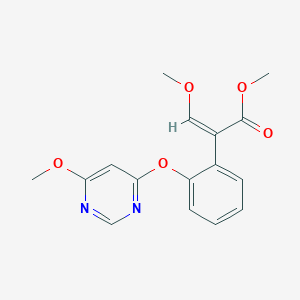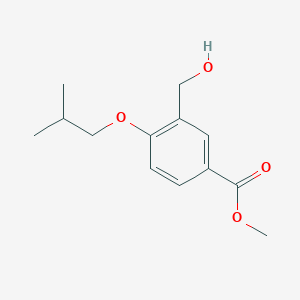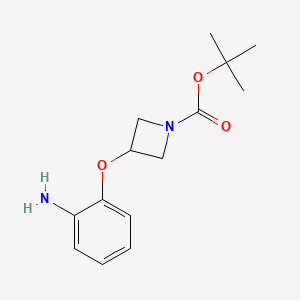![molecular formula C12H6BrF11O B12082592 Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- CAS No. 1980062-65-4](/img/structure/B12082592.png)
Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-: is a complex organic compound characterized by the presence of a benzene ring substituted with a bromine atom and a long perfluorinated alkyl chain. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both bromine and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved through an electrophilic aromatic substitution reaction using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Formation of the Perfluorinated Alkyl Chain: The perfluorinated alkyl chain can be synthesized through various methods, including telomerization or oligomerization of tetrafluoroethylene.
Coupling Reaction: The final step involves the coupling of bromobenzene with the perfluorinated alkyl chain. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the perfluorinated alkyl chain in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Hydrocarbons.
Applications De Recherche Scientifique
Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- involves its interaction with various molecular targets. The presence of the bromine atom allows for electrophilic interactions, while the perfluorinated alkyl chain can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-bromo-2,3,4,5-tetrafluoro-: Similar in structure but with fewer fluorine atoms.
Benzene, 1-bromo-3-chloro-: Contains a chlorine atom instead of the perfluorinated alkyl chain.
3-Bromoiodobenzene: Contains both bromine and iodine atoms.
Uniqueness
Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- is unique due to the presence of a long perfluorinated alkyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and resistance to degradation.
Propriétés
Numéro CAS |
1980062-65-4 |
|---|---|
Formule moléculaire |
C12H6BrF11O |
Poids moléculaire |
455.06 g/mol |
Nom IUPAC |
1-bromo-3-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)benzene |
InChI |
InChI=1S/C12H6BrF11O/c13-6-2-1-3-7(4-6)25-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H,5H2 |
Clé InChI |
ABFXUPJUKYQFQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)


![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)

![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)






